1-N-tert-Butylbenzene-1,2-diamine

Übersicht

Beschreibung

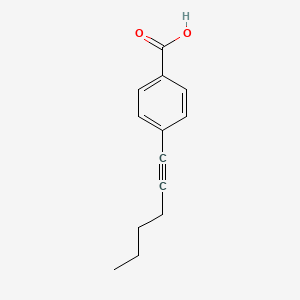

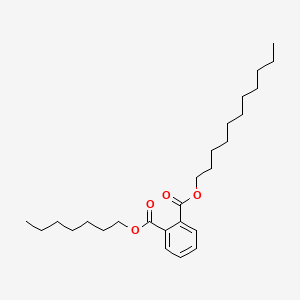

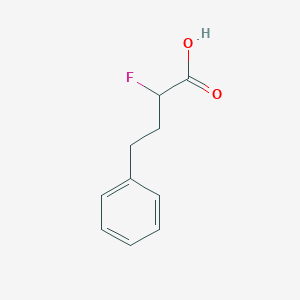

1-N-tert-Butylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2 . It contains a total of 28 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of 1-N-tert-Butylbenzene-1,2-diamine consists of 10 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The InChI key for this compound is MOEDDZLJZIHCHG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-N-tert-Butylbenzene-1,2-diamine has a molecular weight of 164.25 . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Environmental Bioremediation

1-N-tert-Butylbenzene-1,2-diamine: has been studied for its role in the biodegradation of hydrocarbons. Research indicates that the addition of plant saponins can influence cell properties and enhance the biodegradation affinity of compounds like tert-Butylbenzene , which is structurally similar to 1-N-tert-Butylbenzene-1,2-diamine . This suggests potential applications in environmental cleanup efforts, particularly in the bioremediation of contaminated sites.

Organic Synthesis

The compound serves as a building block in organic synthesis. Its structure, featuring a benzene ring with an attached tert-butyl group and two amine groups, makes it a versatile reagent for constructing more complex molecules. This could be particularly useful in synthesizing pharmaceuticals or other organic compounds .

Fluorescent Probing

1-N-tert-Butylbenzene-1,2-diamine: derivatives have been utilized in the development of fluorescent probes. These probes can detect the presence of metal ions like Cu(II) in solution, which is crucial for various fields, including biochemistry and environmental science .

Surfactant Research

The compound’s structural analogs have been used to study the effects of surfactants on the biodegradation process. This research is significant for understanding how surfactants can be used to enhance the removal of organic contaminants from the environment .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound has been used as a fluorescent probe for copper ions (cu2+) in living cells . The two nitrogen atoms in the N-butylbenzene-1,2-diamine moiety play crucial roles in this process .

Mode of Action

The compound interacts with its targets through a process known as photoelectron transfer . The two nitrogen atoms in the N-butylbenzene-1,2-diamine moiety play crucial roles in this process . The compound exhibits high selectivity for Cu2+ ions in aqueous media, with more than a 20-fold fluorescence enhancement by coordinating with Cu2+ .

Biochemical Pathways

The compound’s interaction with copper ions suggests it may influence pathways involving copper homeostasis and redox reactions .

Pharmacokinetics

The compound is known to be soluble in most common organic solvents .

Result of Action

The compound’s action results in a significant fluorescence enhancement when it coordinates with Cu2+ ions . This property has been exploited for imaging Cu2+ in living cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other metal ions . The maximum emission intensity of the compound is independent in the pH range of 2.06–9.25 .

Eigenschaften

IUPAC Name |

2-N-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEDDZLJZIHCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442007 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28458-68-6 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

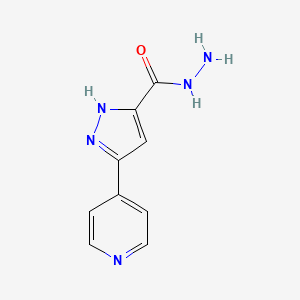

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

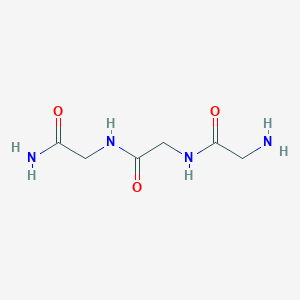

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

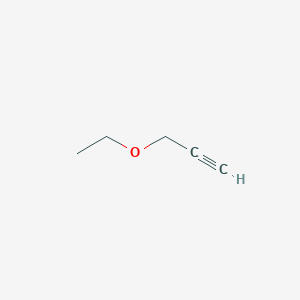

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)